molecular formula C7H7N5O2 B14475494 2-Amino-4-oxo-1,4,5,8-tetrahydropteridine-6-carbaldehyde CAS No. 65434-55-1

2-Amino-4-oxo-1,4,5,8-tetrahydropteridine-6-carbaldehyde

Cat. No.: B14475494
CAS No.: 65434-55-1
M. Wt: 193.16 g/mol
InChI Key: YDUNTFFZHVLCFY-UHFFFAOYSA-N
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Description

2-Amino-4-oxo-1,4,5,8-tetrahydropteridine-6-carbaldehyde is a heterocyclic compound with the molecular formula C7H7N5O2 . It belongs to the class of pteridines, which are known for their diverse biological activities and roles in various biochemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-4-oxo-1,4,5,8-tetrahydropteridine-6-carbaldehyde typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 2,4,5-triamino-6-hydroxypyrimidine with formic acid can yield the desired compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

2-Amino-4-oxo-1,4,5,8-tetrahydropteridine-6-carbaldehyde can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-Amino-4-oxo-1,4,5,8-tetrahydropteridine-6-carbaldehyde has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex pteridine derivatives.

    Biology: The compound is studied for its role in enzymatic reactions and metabolic pathways.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as an enzyme inhibitor.

    Industry: It may be used in the development of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-Amino-4-oxo-1,4,5,8-tetrahydropteridine-6-carbaldehyde involves its interaction with specific molecular targets. It can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. This interaction can affect various biochemical pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-4-oxo-1,4,5,6,7,8-hexahydropteridine-6-carbaldehyde
  • 2-Amino-5-formyl-4-oxo-1,4,5,6,7,8-hexahydropteridine-6-carbaldehyde
  • 6-Pyruvoyl-5,6,7,8-tetrahydropterin

Uniqueness

2-Amino-4-oxo-1,4,5,8-tetrahydropteridine-6-carbaldehyde is unique due to its specific structure, which allows it to participate in a variety of chemical reactions and interact with different molecular targets. Its distinct aldehyde group at the 6-position differentiates it from other pteridine derivatives, providing unique reactivity and biological activity .

Properties

CAS No.

65434-55-1

Molecular Formula

C7H7N5O2

Molecular Weight

193.16 g/mol

IUPAC Name

2-amino-4-oxo-5,8-dihydro-3H-pteridine-6-carbaldehyde

InChI

InChI=1S/C7H7N5O2/c8-7-11-5-4(6(14)12-7)10-3(2-13)1-9-5/h1-2,10H,(H4,8,9,11,12,14)

InChI Key

YDUNTFFZHVLCFY-UHFFFAOYSA-N

Canonical SMILES

C1=C(NC2=C(N1)N=C(NC2=O)N)C=O

Origin of Product

United States

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